3-(Chloromethyl)-3-methyloxolane
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Overview
Description
3-(Chloromethyl)-3-methyloxolane is an organic compound belonging to the class of oxolanes It features a five-membered ring structure with a chloromethyl group and a methyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3-methyloxolane typically involves the chloromethylation of 3-methyloxolane. One common method is the reaction of 3-methyloxolane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly catalysts and optimized reaction conditions is crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-3-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
- Substitution reactions yield various functionalized oxolanes.
- Oxidation reactions produce oxirane derivatives.
- Reduction reactions result in methyl-substituted oxolanes.
Scientific Research Applications
3-(Chloromethyl)-3-methyloxolane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug design and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyloxolane involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming covalent bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3-(Bromomethyl)-3-methyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-3-methyloxolane: Contains a hydroxymethyl group, making it more hydrophilic.
3-(Methoxymethyl)-3-methyloxolane: Features a methoxymethyl group, affecting its reactivity and solubility.
Uniqueness: 3-(Chloromethyl)-3-methyloxolane is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it a valuable intermediate in organic synthesis, offering distinct advantages in terms of reaction selectivity and product formation.
Properties
Molecular Formula |
C6H11ClO |
---|---|
Molecular Weight |
134.60 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyloxolane |
InChI |
InChI=1S/C6H11ClO/c1-6(4-7)2-3-8-5-6/h2-5H2,1H3 |
InChI Key |
PKEDMWYHMXGAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)CCl |
Origin of Product |
United States |
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